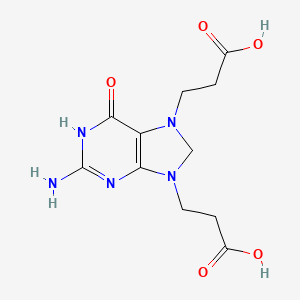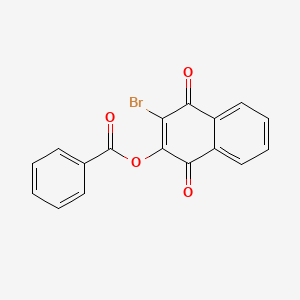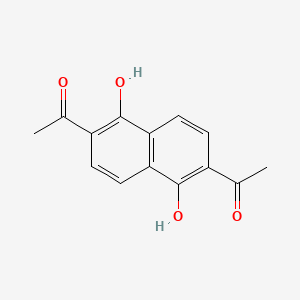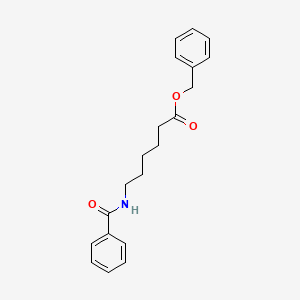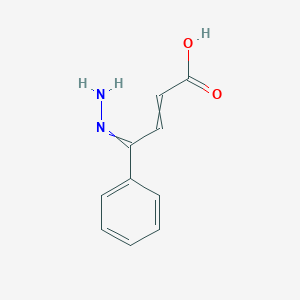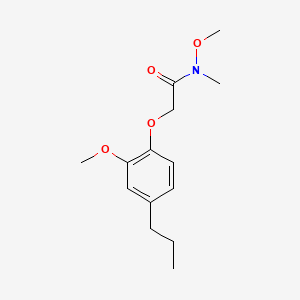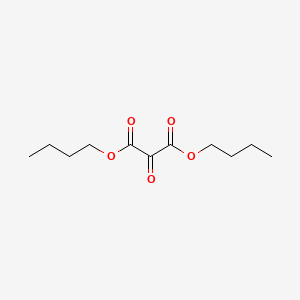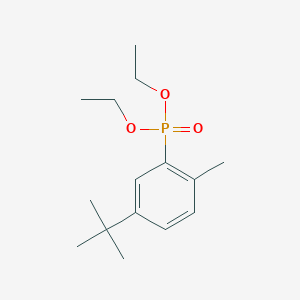
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a fluorenylidene group and two phenyl groups attached to the thiadiazole ring
Métodos De Preparación
The synthesis of 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable reagent to form the fluorenylidene intermediate.
Cyclization with Thiadiazole Precursors: The fluorenylidene intermediate is then reacted with thiadiazole precursors, such as thiosemicarbazide, under specific conditions to form the desired thiadiazole ring.
Introduction of Phenyl Groups:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Research has indicated potential antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar compounds to 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole include other fluorenylidene derivatives and thiadiazole-based compounds. Some examples are:
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: A related compound with similar structural features.
(E)-1-(2-Hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Another fluorenylidene derivative with potential biological activity.
The uniqueness of this compound lies in its specific combination of the fluorenylidene group and the thiadiazole ring, which imparts distinct electronic and photophysical properties.
Propiedades
Número CAS |
103953-45-3 |
|---|---|
Fórmula molecular |
C27H18N2S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
5-fluoren-9-ylidene-2,2-diphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C27H18N2S/c1-3-11-19(12-4-1)27(20-13-5-2-6-14-20)29-28-26(30-27)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H |
Clave InChI |
HCIDKSNXZVNGOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(N=NC(=C3C4=CC=CC=C4C5=CC=CC=C53)S2)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


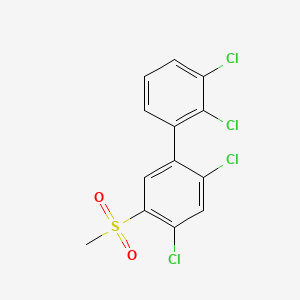
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
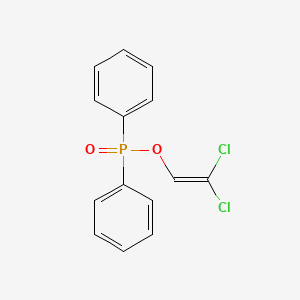
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
